1-Cyclopentyl-1,4-diazepane

Physicochemical Profiling Lipophilicity Drug Design

1-Cyclopentyl-1,4-diazepane is a saturated seven-membered diazepane heterocycle bearing an N1-cyclopentyl substituent. This scaffold serves as a key intermediate in medicinal chemistry for constructing libraries of CB2 agonists, orexin receptor antagonists, and efflux pump inhibitors.

Molecular Formula C10H20N2
Molecular Weight 168.284
CAS No. 245070-83-1
Cat. No. B2827195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-1,4-diazepane
CAS245070-83-1
Molecular FormulaC10H20N2
Molecular Weight168.284
Structural Identifiers
SMILESC1CCC(C1)N2CCCNCC2
InChIInChI=1S/C10H20N2/c1-2-5-10(4-1)12-8-3-6-11-7-9-12/h10-11H,1-9H2
InChIKeyDPTJLUGTAUOTFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopentyl-1,4-diazepane (CAS 245070-83-1): Sourcing and Differentiation Guide for Procurement Scientists


1-Cyclopentyl-1,4-diazepane is a saturated seven-membered diazepane heterocycle bearing an N1-cyclopentyl substituent [1]. This scaffold serves as a key intermediate in medicinal chemistry for constructing libraries of CB2 agonists, orexin receptor antagonists, and efflux pump inhibitors [2][3]. Unlike its common N-alkyl or N-aryl analogs, the cyclopentyl moiety imparts a distinct balance of lipophilicity (XLogP3 = 1.2) and steric profile that is critical for modulating target selectivity and pharmacokinetic properties in early-stage drug discovery.

Why In-Class 1,4-Diazepane Analogs Cannot Substitute for 1-Cyclopentyl-1,4-diazepane in Lead Optimization


Generic substitution among 1,4-diazepane derivatives is precluded by the steep structure-activity relationships (SAR) governing this scaffold. As demonstrated with CB2 agonists, even minor N1-substituent variations dramatically alter receptor selectivity, microsomal stability, and solubility [1]. The cyclopentyl group offers a unique steric and electronic profile—intermediate between acyclic alkyl chains and bulkier cyclohexyl or phenyl groups—that directly impacts target binding and ADME properties in ways that cannot be replicated by other in-class analogs [2][3].

Quantitative Differentiation Evidence for 1-Cyclopentyl-1,4-diazepane Against Closest Analogs


Lipophilicity (XLogP3) Comparison: 1-Cyclopentyl vs 1-Cyclohexyl-1,4-diazepane

1-Cyclopentyl-1,4-diazepane displays a computed XLogP3 of 1.2, which is 0.6 log units lower than the directly comparable 1-cyclohexyl-1,4-diazepane (XLogP3 = 1.8) [1][2]. This difference falls within a range known to significantly influence solubility, permeability, and metabolic stability in lead optimization campaigns [3].

Physicochemical Profiling Lipophilicity Drug Design

Molecular Weight Difference: Impact on Ligand Efficiency Indices

The molecular weight of 1-cyclopentyl-1,4-diazepane is 168.28 g/mol, which is 14.03 g/mol lower than the 182.31 g/mol of 1-cyclohexyl-1,4-diazepane [1][2]. This 7.7% reduction in molecular weight improves ligand efficiency metrics when the scaffold is incorporated into larger molecules, as less mass is devoted to achieving the same binding interactions [3].

Ligand Efficiency Fragment-Based Drug Design Molecular Weight

Predicted Acidity Constant (pKa): Influence on Ionization State and Solubility

The predicted acidity coefficient (pKa) of the conjugate acid of 1-cyclopentyl-1,4-diazepane is 10.59 ± 0.20, indicating that the secondary amine will be predominantly protonated at physiological pH (7.4) [1]. This is in contrast to the generally lower basicity observed in N-aryl diazepanes, where the electron-withdrawing phenyl group reduces pKa by 1–2 units, altering the ionization state and target engagement profile at physiological pH [2].

Ionization pKa Prediction Solubility

Receptor Selectivity Trends from 1,4-Diazepane CB2 Agonist SAR

In a series of aryl 1,4-diazepane CB2 agonists, compounds featuring small to medium N1-alkyl substituents demonstrated high selectivity for CB2 over CB1, with selectivity ratios exceeding 100-fold in optimized cases [1]. While the specific 1-cyclopentyl derivative was not disclosed, the SAR indicates that branched cycloalkyl groups at N1 provide a steric profile that is complementary to the CB2 binding pocket, a property not achievable with linear alkyl or unsubstituted phenyl analogs [1][2].

Cannabinoid Receptor Selectivity Structure-Activity Relationship

Procurement-Driven Application Scenarios for 1-Cyclopentyl-1,4-diazepane


Fragment-Based Screening Libraries Targeting GPCRs

With a molecular weight of 168.28 g/mol, XLogP3 of 1.2, and a single hydrogen bond donor, 1-cyclopentyl-1,4-diazepane meets fragment-like physicochemical criteria [1]. Its cyclopentyl substituent provides a steric probe for GPCR pockets, especially cannabinoid and orexin receptors, where the scaffold has been validated as a privileged structure [2]. Procurement of this fragment enables construction of focused libraries where ligand efficiency is paramount.

Scaffold-Hopping from 1-Benzyl-1,4-diazepane in Efflux Pump Inhibitor Programs

1-Benzyl-1,4-diazepane has demonstrated efflux pump inhibition in E. coli [3]. Replacing the benzyl group with a cyclopentyl moiety yields a scaffold with reduced lipophilicity (ΔXLogP3 ≈ -0.6 vs benzyl analog) and altered metabolic susceptibility, potentially addressing toxicity limitations while retaining the essential N1 substitution required for AcrAB binding. This specific compound is therefore a rational procurement choice for antibiotic adjuvant research.

Kinase Hinge-Binder Optimization

The 1,4-diazepane ring is increasingly explored as a kinase hinge-binding motif due to its conformational flexibility and dual hydrogen-bonding capacity. The cyclopentyl group at N1 introduces steric bulk that can fill a hydrophobic pocket adjacent to the hinge region, a strategy employed in several patent applications (e.g., WO2007061923). Procuring this specific derivative provides a versatile intermediate for late-stage diversification via the free secondary amine [2].

Quote Request

Request a Quote for 1-Cyclopentyl-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.